4-Ethylidene-8-methylnon-7-EN-2-one
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Overview
Description
4-Ethylidene-8-methylnon-7-en-2-one is an organic compound characterized by its unique structure, which includes an ethylidene group, a methyl group, and a non-7-en-2-one backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylidene-8-methylnon-7-en-2-one typically involves the use of specific organic reactions that introduce the ethylidene and methyl groups onto the non-7-en-2-one backbone. One common method involves the aldol condensation reaction, where an aldehyde and a ketone are combined under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as zeolites or metal oxides can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-Ethylidene-8-methylnon-7-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound into saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Amines or thiols substituted products.
Scientific Research Applications
4-Ethylidene-8-methylnon-7-en-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethylidene-8-methylnon-7-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylidene-8-methylnon-7-en-2-one
- 4-Ethylidene-7-methylnon-7-en-2-one
- 4-Ethylidene-8-ethylnon-7-en-2-one
Uniqueness
4-Ethylidene-8-methylnon-7-en-2-one is unique due to the specific positioning of the ethylidene and methyl groups on the non-7-en-2-one backbone.
Properties
CAS No. |
61692-33-9 |
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Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
4-ethylidene-8-methylnon-7-en-2-one |
InChI |
InChI=1S/C12H20O/c1-5-12(9-11(4)13)8-6-7-10(2)3/h5,7H,6,8-9H2,1-4H3 |
InChI Key |
ATQTWVZVZQBUDF-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(CCC=C(C)C)CC(=O)C |
Origin of Product |
United States |
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